molecular formula C8H12ClF2NO3 B13559668 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride

Cat. No.: B13559668
M. Wt: 243.63 g/mol
InChI Key: NDFXTCKXHXVXMG-UHFFFAOYSA-N
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Description

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C7H11F2NO.ClH. It is characterized by its bicyclic structure, which includes a fluorinated carbon and an oxygen atom within the ring system. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3-oxa-7-azabicyclo[331]nonane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities utilize advanced equipment to maintain the stringent conditions required for the synthesis, including temperature control, pressure regulation, and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and may involve the use of solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various halogenated derivatives .

Scientific Research Applications

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological macromolecules, influencing their structure and function. The compound may also participate in various biochemical pathways, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
  • Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
  • tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

Compared to similar compounds, 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is unique due to its specific fluorination pattern and the presence of an oxygen atom within the bicyclic structure.

Properties

Molecular Formula

C8H12ClF2NO3

Molecular Weight

243.63 g/mol

IUPAC Name

9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11F2NO3.ClH/c9-8(10)5-1-11-3-7(8,6(12)13)4-14-2-5;/h5,11H,1-4H2,(H,12,13);1H

InChI Key

NDFXTCKXHXVXMG-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2(F)F)(CN1)C(=O)O.Cl

Origin of Product

United States

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